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Compound of Interest

Compound Name: (S)-3-Phenylbutyric acid

Cat. No.: B1347551 Get Quote

(S)-3-Phenylbutyric acid is a valuable chiral building block in organic synthesis, prized for its

utility in the stereoselective construction of complex molecular architectures. Its phenyl group

and chiral center at the β-position make it an important starting material for the synthesis of a

variety of biologically active molecules, including pharmaceuticals and natural products.

This technical guide provides an in-depth overview of (S)-3-phenylbutyric acid, including its

physicochemical properties, enantioselective synthesis, and applications as a chiral synthon.

Detailed experimental protocols and quantitative data are presented to assist researchers,

scientists, and drug development professionals in utilizing this versatile molecule.

Physicochemical and Spectroscopic Data
(S)-3-Phenylbutyric acid is a liquid at room temperature with a defined optical rotation due to

its chiral nature. A summary of its key physical and spectroscopic properties is provided in the

table below.
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Property Value Reference

Molecular Formula C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol

CAS Number 772-15-6

Appearance Liquid

Boiling Point 94-95 °C at 0.3 mmHg

Density 1.069 g/mL at 20 °C

Refractive Index n20/D 1.518

Optical Rotation
[α]20/D +57±2°, c = 1% in

benzene

InChI Key
ZZEWMYILWXCRHZ-

QMMMGPOBSA-N

Enantioselective Synthesis of (S)-3-Phenylbutyric
Acid
The preparation of enantiomerically pure (S)-3-phenylbutyric acid is crucial for its application

as a chiral building block. Two primary strategies for its synthesis are asymmetric

hydrogenation of a prochiral precursor and enzymatic kinetic resolution of a racemic mixture.

Asymmetric Hydrogenation
Asymmetric hydrogenation of β-aryl-α,β-unsaturated carboxylic acids using chiral transition

metal catalysts is a powerful method for the synthesis of chiral β-aryl carboxylic acids. While

specific high-yield protocols for (S)-3-phenylbutyric acid are proprietary or scattered in the

literature, the general approach involves the use of a rhodium or ruthenium catalyst complexed

with a chiral phosphine ligand, such as BINAP or its derivatives.[1]

General Experimental Workflow for Asymmetric Hydrogenation
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Caption: Asymmetric hydrogenation workflow.

Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining

enantiopure (S)-3-phenylbutyric acid. This method utilizes lipases to selectively hydrolyze

one enantiomer of a racemic ester of 3-phenylbutyric acid, leaving the desired (S)-acid or

unreacted (R)-ester in high enantiomeric excess.

Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have shown excellent

enantioselectivity in the hydrolysis of racemic ethyl 3-phenylbutanoate.[2][3]

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-

Phenylbutanoate[2]

Reaction Setup: To a solution of racemic ethyl 3-phenylbutanoate (0.25 mol) in 1500 mL of

phosphate buffer (pH 7.0), add 20 g of Amano PS lipase (from Burkholderia cepacia).

Reaction Execution: Stir the mixture vigorously at room temperature for 16 hours.

Work-up:

Filter the reaction mixture to remove the lipase.

Acidify the filtrate to pH 2 with 2 M HCl.

Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 300 mL).
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The combined organic extracts contain the unreacted (R)-ethyl 3-phenylbutanoate.

The aqueous layer contains the desired (S)-3-phenylbutyric acid.

Isolation of (S)-3-Phenylbutyric Acid: The aqueous layer can be further processed by

extraction with a suitable organic solvent after saturation with NaCl to isolate the (S)-3-
phenylbutyric acid.

Analysis: The enantiomeric excess of the resulting acid and unreacted ester can be

determined by chiral HPLC analysis.

Quantitative Data for Enzymatic Resolution

Lipase Source Substrate
Conversion
(%)

Enantiomeric
Excess (ee) of
(S)-acid (%)

Reference

Burkholderia

cepacia (Amano

PS)

(±)-Ethyl 3-

phenylbutanoate
~50 >97 [2]

Pseudomonas

cepacia

(±)-Ethyl 3-

phenylbutanoate
Not specified High [3]

Applications as a Chiral Building Block
The stereocenter in (S)-3-phenylbutyric acid can be incorporated into larger molecules,

directing the stereochemistry of subsequent transformations. A notable, albeit complex,

potential application lies in the synthesis of natural products like ibogamine, where chiral

fragments are assembled to construct the final intricate structure. While direct use of (S)-3-
phenylbutyric acid in published total syntheses of ibogamine is not explicitly detailed, its

structural motif is relevant to the chiral pool approach for such complex targets.[1][4]

Conceptual Synthetic Pathway

(S)-3-Phenylbutyric Acid Functional Group
Interconversion

Coupling Reaction
with another fragment

Cyclization/
Further Elaboration

Complex Target Molecule
(e.g., Pharmaceutical Intermediate)
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Caption: General synthetic strategy.

Conclusion
(S)-3-Phenylbutyric acid is a versatile and valuable chiral building block for the synthesis of

enantiomerically pure compounds. The availability of robust synthetic methods, particularly

enzymatic kinetic resolution, provides access to this important synthon. Its utility in the

construction of complex molecular frameworks highlights its significance in modern organic

synthesis and drug discovery. Further exploration of its applications in the total synthesis of

natural products and active pharmaceutical ingredients is an active area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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